molecular formula C13H16N4O2S B2959846 ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1008787-95-8

ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2959846
CAS RN: 1008787-95-8
M. Wt: 292.36
InChI Key: KEWIVVZFNUYRFC-UHFFFAOYSA-N
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Description

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazoles have specific thermochemical properties and exhibit multiple reactivity . The tetrazole ring is the fragment of a number of modern drugs . The presence of several reaction centers and the possibility of prototropy in tetrazoles afford the conditions for their use in organic and bioorganic synthesis as reagents and catalysts .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .


Physical And Chemical Properties Analysis

Tetrazoles show melting point temperature at 155–157°C . They dissolve in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as the compound , have been studied for their potential anticancer properties. They are of particular interest in the development of new chemotherapeutic agents due to their ability to interact with various biological targets. The tetrazole moiety present in the compound is known to mimic the function of carboxylate groups, which can be crucial in the binding to biological macromolecules, potentially leading to anticancer activity .

Anti-Inflammatory Applications

The anti-inflammatory potential of thiophene derivatives makes them valuable in the search for new anti-inflammatory drugs. The structural framework of thiophene, combined with a tetrazole group, may offer a dual mechanism of action, which could be more effective in treating inflammatory conditions .

Antimicrobial Activity

Compounds featuring both thiophene and tetrazole rings have been explored for their antimicrobial efficacy. Their structural complexity allows for interactions with bacterial enzymes or proteins, disrupting their function and leading to antimicrobial effects .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. Their electronic properties can be finely tuned for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are key components in modern electronic devices .

Corrosion Inhibition

Thiophene derivatives are also utilized in industrial chemistry as corrosion inhibitors. The compound’s molecular structure can interact with metal surfaces, forming a protective layer that prevents corrosion, which is essential for extending the life of metal components in various industries .

Anesthetic Applications

The tetrazole group in thiophene derivatives is structurally similar to carboxylate groups found in local anesthetics like articaine. This similarity suggests that the compound could be investigated for its potential use as a voltage-gated sodium channel blocker, which is a key mechanism in the action of local anesthetics .

Safety and Hazards

Tetrazoles are burst vigorously on exposed to shock, fire, and heat on friction . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . The synthesis of tetrazole derivatives can be approached in ecofriendly approaches .

properties

IUPAC Name

ethyl 6-methyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-19-13(18)11-9-5-4-8(2)6-10(9)20-12(11)17-7-14-15-16-17/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWIVVZFNUYRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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